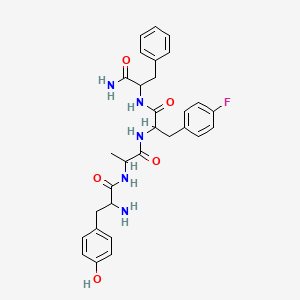![molecular formula C20H21N3O3S B14085272 N-ethyl-6-[(4-methoxyphenyl)amino]-N-phenylpyridine-3-sulfonamide](/img/structure/B14085272.png)
N-ethyl-6-[(4-methoxyphenyl)amino]-N-phenylpyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-6-[(4-methoxyphenyl)amino]-N-phenyl-3-pyridinesulfonamide is a complex organic compound with a unique structure that includes a pyridine ring, a sulfonamide group, and various substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-6-[(4-methoxyphenyl)amino]-N-phenyl-3-pyridinesulfonamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the sulfonamide group, and the attachment of the ethyl and methoxyphenyl groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts. The reaction conditions often involve elevated temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-Ethyl-6-[(4-methoxyphenyl)amino]-N-phenyl-3-pyridinesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary but often include specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
N-Ethyl-6-[(4-methoxyphenyl)amino]-N-phenyl-3-pyridinesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or inhibitor for specific enzymes.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of N-Ethyl-6-[(4-methoxyphenyl)amino]-N-phenyl-3-pyridinesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
Similar compounds to N-Ethyl-6-[(4-methoxyphenyl)amino]-N-phenyl-3-pyridinesulfonamide include other sulfonamides and pyridine derivatives. These compounds may share similar structural features but differ in their substituents and overall properties.
Uniqueness
What sets N-Ethyl-6-[(4-methoxyphenyl)amino]-N-phenyl-3-pyridinesulfonamide apart is its specific combination of functional groups and substituents, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C20H21N3O3S |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
N-ethyl-6-(4-methoxyanilino)-N-phenylpyridine-3-sulfonamide |
InChI |
InChI=1S/C20H21N3O3S/c1-3-23(17-7-5-4-6-8-17)27(24,25)19-13-14-20(21-15-19)22-16-9-11-18(26-2)12-10-16/h4-15H,3H2,1-2H3,(H,21,22) |
InChIキー |
JOUZJDRBMFYYNL-UHFFFAOYSA-N |
正規SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CN=C(C=C2)NC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chloro-1-(4-chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085200.png)
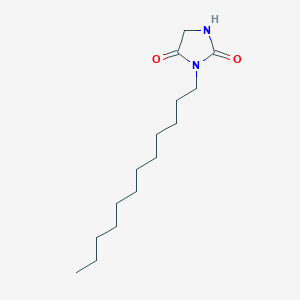
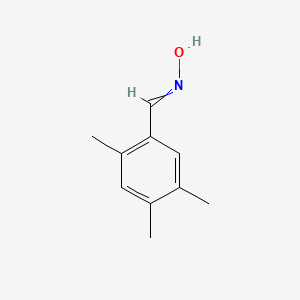

![3-Amino-2'-fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14085234.png)
![1-(4-Tert-butylphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085236.png)
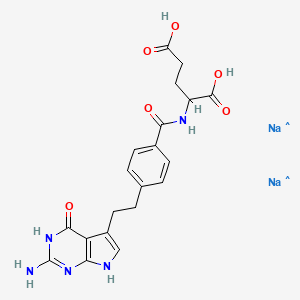
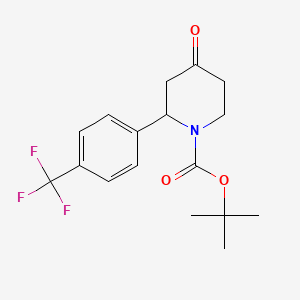

![N-Benzo[3,4-D]1,3-dioxolan-5-YL(4-(3-phenylprop-2-enyl)piperazinyl)formamide](/img/structure/B14085265.png)

